molecular formula C15H14CaO3 B001003 Fenoprofen Calcium CAS No. 34597-40-5

Fenoprofen Calcium

Cat. No.: B001003
CAS No.: 34597-40-5
M. Wt: 282.35 g/mol
InChI Key: CHDRXDZJRHFPKX-UHFFFAOYSA-N
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Mechanism of Action

Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles.
LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fenoprofen calcium involves several steps:

    Reaction of m-phenoxyphenylethyl ethanol with thionyl chloride: to produce m-phenoxybenzyl chloride.

    Reaction of m-phenoxybenzyl chloride with sodium cyanide: in the presence of a phase transfer catalyst to yield m-phenoxybenzyl phenylacetonitrile.

    Reaction of m-phenoxybenzyl phenylacetonitrile with dimethyl carbonate: in the presence of sodium ethylate to form m-phenoxybenzyl-alpha-methyl methylphenylacetate.

    Hydrolysis of m-phenoxybenzyl-alpha-methyl methylphenylacetate: with liquid alkalis to produce m-phenoxybenzyl-alpha-methyl methylphenylacetate sodium.

    Reaction of m-phenoxybenzyl-alpha-methyl methylphenylacetate sodium with calcium chloride: in ethanol, in the presence of EDTA, to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of nonchlorinated calcium salts like calcium carbonate in aqueous media, avoiding organic solvents to ensure a cleaner production process .

Types of Reactions:

    Oxidation and Reduction: this compound undergoes oxidation and reduction reactions, although specific details on these reactions are limited.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as sodium cyanide are used in substitution reactions.

Major Products:

Scientific Research Applications

Fenoprofen calcium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific inhibition of prostaglandin synthesis and its relatively lower risk of gastrointestinal side effects compared to other NSAIDs .

Properties

CAS No.

34597-40-5

Molecular Formula

C15H14CaO3

Molecular Weight

282.35 g/mol

IUPAC Name

calcium;2-(3-phenoxyphenyl)propanoate

InChI

InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);

InChI Key

CHDRXDZJRHFPKX-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2]

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca]

boiling_point

168-171 °C @ 0.11 MM HG

Color/Form

VISCOUS OIL

melting_point

168-171

34597-40-5
56367-29-4

physical_description

Solid

Pictograms

Irritant

Related CAS

31879-05-7 (Parent)
29679-58-1 (Parent)

solubility

Slight (calcium salt)
8.11e-02 g/L

Synonyms

Fenoprofen
Fenoprofen Calcium
Fenoprofen Dihydrate, Calcium Salt
Fenoprofen, Anhydrous, Calcium Salt
Nalfon
Nalgesic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does fenoprofen calcium exert its anti-inflammatory and analgesic effects?

A1: [] this compound, like other NSAIDs, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces prostaglandin synthesis, thereby decreasing inflammation and pain.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is (C15H13O3)2Ca * 2H2O (dihydrate form). Its molecular weight is 558.6 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various spectroscopic methods, including Ultra Performance Liquid Chromatography (UPLC) [], Reverse Phase-Liquid Chromatography (RP-HPLC) [], Fourier-transform infrared spectroscopy (FTIR) [], X-ray powder diffraction (XRPD) [, ], and terahertz (THz) spectroscopy [], are employed to identify, quantify, and assess the purity of this compound and its related impurities.

Q4: How does the hydration state of this compound affect its properties?

A4: this compound exists in both anhydrous and dihydrate forms. [, ] The dihydrate form is more commonly used in pharmaceutical formulations. Dehydration of the dihydrate form can lead to changes in crystal structure, impacting its solubility and dissolution rate. [, ]

Q5: What strategies are employed to enhance the solubility and bioavailability of this compound?

A5: Various techniques are utilized to improve the delivery and bioavailability of this compound:

  • Solid Dispersions: Spray-dried solid dispersions with carriers like skimmed milk powder and β-cyclodextrin enhance solubility and dissolution rate. []
  • Cyclodextrin Complexation: Complexation with triacetyl-β-cyclodextrin (TABCD) improves solubility and dissolution characteristics. [, ]
  • Nanovesicular Systems: Elastic nanovesicular systems like spanlastics show promise for enhanced topical delivery and prolonged action. [, ]
  • Microemulsions: Microemulsions using oleic acid and Tween 80 enhance topical delivery and permeation through the skin. []
  • Chewing Gum Tablets: Three-layered chewing gum tablets provide immediate release and enhanced bioavailability compared to conventional capsules. []

Q6: Is the pharmacokinetic profile of this compound linear?

A7: Yes, [] studies have shown that this compound exhibits linear pharmacokinetics within the therapeutic dose range (60-300 mg). This means that the drug's absorption, distribution, metabolism, and excretion are proportional to the administered dose.

Q7: How is the release of this compound controlled in sustained-release formulations?

A8: Sustained-release formulations utilize hydrophilic matrices, often composed of polymers like hydroxypropyl methylcellulose (HPMC) and sodium carboxymethyl cellulose (CMC-Na). [, , ] These matrices control the release of this compound through a combination of diffusion and erosion mechanisms.

Q8: What conditions are commonly treated with this compound?

A8: this compound is primarily used to treat mild to moderate pain and inflammation associated with conditions like:

  • Osteoarthritis []
  • Rheumatoid arthritis [, , ]
  • Acute gouty arthritis []
  • Soft tissue injuries [, , , ]
  • Dysmenorrhea [, ]

Q9: What are the potential adverse effects associated with this compound?

A11: While generally safe for short-term use, this compound, like other NSAIDs, can cause gastrointestinal side effects such as dyspepsia, nausea, and ulceration. [, ] Rare but serious side effects include blood disorders like agranulocytosis. []

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